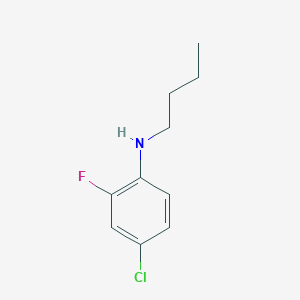

N-butyl-4-chloro-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClFN |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

N-butyl-4-chloro-2-fluoroaniline |

InChI |

InChI=1S/C10H13ClFN/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |

InChI Key |

PBLRPQAIZANGPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Strategies for N Alkylation of 4 Chloro 2 Fluoroaniline

The introduction of a butyl group onto the nitrogen atom of 4-chloro-2-fluoroaniline (B1294793) is a critical step in the synthesis of the target molecule. This transformation, known as N-alkylation, can be achieved through several approaches, each with its own set of conditions and mechanistic pathways.

Direct N-butylation involves the reaction of 4-chloro-2-fluoroaniline with a butylating agent. Common agents for this transformation include butyl halides (e.g., 1-bromobutane (B133212) or 1-iodobutane) and butyl sulfates. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product.

The choice of solvent and base is crucial for the success of the reaction. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often employed to facilitate the dissolution of the reactants and promote the reaction rate. The selection of the base can range from inorganic carbonates, such as potassium carbonate or sodium carbonate, to stronger organic bases like triethylamine. The reaction temperature is another important parameter that is optimized to ensure a reasonable reaction rate while minimizing side reactions.

A significant challenge in the direct N-alkylation of primary anilines is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-dibutyl-4-chloro-2-fluoroaniline. To favor the formation of the desired secondary amine, reaction conditions are carefully controlled, often by using a specific stoichiometry of the reactants.

| Butylating Agent | Solvent | Base | Typical Temperature (°C) |

| 1-Bromobutane | DMF | Potassium Carbonate | 80-120 |

| 1-Iodobutane | Acetonitrile | Sodium Carbonate | 60-100 |

| Dibutyl Sulfate | Toluene | Triethylamine | 90-130 |

This table represents typical conditions for N-alkylation of anilines and can be adapted for 4-chloro-2-fluoroaniline.

The N-alkylation of anilines, such as 4-chloro-2-fluoroaniline, with alkyl halides generally proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the aniline (B41778), with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of the butyl halide. This is typically a bimolecular nucleophilic substitution (SN2) reaction.

In the first step, the aniline attacks the butyl halide, leading to the formation of a trialkylammonium halide intermediate. In the subsequent step, a base removes a proton from the nitrogen atom, yielding the final N-butylated aniline and the corresponding salt and water. The presence of electron-withdrawing groups on the aniline ring, such as the chloro and fluoro substituents in 4-chloro-2-fluoroaniline, decreases the nucleophilicity of the nitrogen atom, which can slow down the reaction rate compared to unsubstituted aniline.

To improve the efficiency and selectivity of N-butylation, various catalytic systems have been developed. These catalysts can facilitate the reaction under milder conditions and can help to minimize the formation of dialkylated byproducts.

One approach involves the use of phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide). PTCs facilitate the transfer of the anionic base from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Another advanced catalytic method is reductive amination. In this two-step, one-pot process, 4-chloro-2-fluoroaniline is first reacted with butyraldehyde (B50154) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB). This method is often highly selective for the mono-alkylated product.

Precursor Synthesis: Advanced Approaches to 4 Chloro 2 Fluoroaniline

Meerwein Arylation Applications for Precursor Formation

The Meerwein arylation reaction serves as a crucial method for creating precursors to N-butyl-4-chloro-2-fluoroaniline. This reaction involves the addition of an aryl diazonium salt to an electron-deficient alkene, a process typically catalyzed by a metal salt. wikipedia.org The fundamental mechanism is believed to involve the generation of an aryl radical from the diazonium salt, which then undergoes a free radical addition to the alkene. wikipedia.org

In the context of synthesizing precursors for this compound, a relevant example is the use of a Meerwein arylation reaction to produce 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluoroaniline. In this process, 2-chloro-4-fluoroaniline, tert-butyl nitrite, and 1,1-dichloroethylene undergo a Meerwein arylation reaction catalyzed by anhydrous cupric chloride to form 2-chloro-4-fluorotrichlorotoluene. This intermediate is then hydrolyzed under acidic conditions to yield 2-chloro-4-fluorobenzoic acid. google.com This method is noted for avoiding expensive noble metal catalysts and highly toxic reagents, making it a more environmentally friendly and cost-effective approach suitable for large-scale industrial production. google.com

The general principle of Meerwein arylation involves the reaction of an aryl radical with an alkene. wikipedia.org The resulting intermediate, an aryl enthenyl radical, can then react with various trapping agents. wikipedia.org The choice of alkene and reaction conditions can be tailored to produce a variety of functionalized aromatic compounds that can serve as direct precursors to this compound or key intermediates in its synthesis. An electrochemically induced Meerwein arylation has also been reported as a green strategy for the synthesis of aryl-benzoquinone derivatives, highlighting the versatility and adaptability of this reaction to more sustainable practices. nih.gov

Multi-step Conversions from Ortho-Dichlorobenzene and Related Arenes

The synthesis of this compound can be achieved through multi-step pathways starting from readily available materials like ortho-dichlorobenzene and other related arenes. A common strategy involves the synthesis of the key intermediate, 4-chloro-2-fluoroaniline.

One established route to 4-chloro-2-fluoroaniline begins with 3-chloroaniline (B41212). This process involves a sequence of reactions including acetylation, nitration, deprotection, and a Schiemann reaction to ultimately yield 4-chloro-2-fluoronitrobenzene (B1582716) with high purity. researchgate.net This nitro compound can then be reduced to the desired 4-chloro-2-fluoroaniline.

Another significant precursor is 4-chloro-2-fluoronitrobenzene, which can be synthesized from 5-chloro-2-nitroaniline (B48662). The synthesis involves a diazotization reaction followed by thermal decomposition. nbinno.comgoogle.com Alternatively, 2,4-dichloronitrobenzene (B57281) can be used as a starting material, undergoing a halogen exchange reaction with a fluoride (B91410) source to produce 4-chloro-2-fluoronitrobenzene. nbinno.comgoogle.com For instance, the reaction of 2,4-dichloronitrobenzene with dry potassium fluoride in a sulfolane (B150427) medium in the presence of a phase transfer catalyst like ALIQUAT 336 has been reported to yield 4-chloro-2-fluoronitrobenzene. google.com

Once 4-chloro-2-fluoroaniline is obtained, the final step to produce this compound would typically involve an N-alkylation reaction with a suitable butylating agent, such as n-butyl bromide or n-butyl iodide.

A different approach to 4-chloro-2-fluoroaniline involves the hydrolysis of 4-chloro-2-fluoroacetanilide. In a documented procedure, 4-chloro-2-fluoroacetanilide is heated under reflux with a solution of sodium hydroxide (B78521) in ethanol and water. After extraction and distillation, 4-chloro-2-fluoroaniline is obtained. prepchem.com

The synthesis of the precursor 4-chloro-2-fluoroaniline can also be achieved through the catalytic hydrogenation of halogenated aromatic nitro compounds. For example, solvent-free hydrogenation of various halogenated aromatic nitro compounds using a carbon-supported large-particle palladium catalyst has been investigated. chemicalbook.com

| Starting Material | Key Intermediates | Final Precursor |

| 3-Chloroaniline | 3-Chloroacetanilide, 5-Chloro-2-nitroacetanilide, 5-Chloro-2-nitroaniline | 4-Chloro-2-fluoronitrobenzene researchgate.net |

| 5-Chloro-2-nitroaniline | Diazonium salt | 4-Chloro-2-fluoronitrobenzene nbinno.comgoogle.com |

| 2,4-Dichloronitrobenzene | - | 4-Chloro-2-fluoronitrobenzene nbinno.comgoogle.com |

| 4-Chloro-2-fluoroacetanilide | - | 4-Chloro-2-fluoroaniline prepchem.com |

Optimization of Synthetic Pathways for Yield and Purity of this compound

The optimization of synthetic pathways is critical for maximizing the yield and ensuring the high purity of this compound, which are essential for its industrial applications. Research efforts have focused on refining reaction conditions, catalyst selection, and purification methods.

In the synthesis of the precursor 4-chloro-2-fluoroaniline, the reduction of 4-chloro-2-fluoronitrobenzene is a key step. The choice of reducing agent, such as iron powder or tin chloride in acidic conditions, can significantly impact the yield and purity of the resulting aniline. nbinno.com Catalytic hydrogenation offers a cleaner alternative to stoichiometric reductants. Studies on the solvent-free hydrogenation of halogenated aromatic nitro compounds using a 2 wt% palladium on carbon (Pd/C) catalyst have demonstrated the potential for high conversion rates. chemicalbook.com The reaction conditions, including temperature and hydrogen pressure, are crucial parameters that need to be optimized to achieve the desired outcome. chemicalbook.com

For instance, in a study investigating the synthesis of halogenated aromatic amines, the reaction was carried out at 120°C under a hydrogen pressure of 1 MPa with vigorous stirring. chemicalbook.com The catalyst was filtered and the product was isolated after phase separation. chemicalbook.com Such systematic studies are vital for identifying the optimal conditions for large-scale production.

Furthermore, the purification of the final product and its intermediates is a critical aspect of optimization. In a reported synthesis of 4-chloro-2-fluoroaniline from 4-chloro-2-fluoroacetanilide, the final product was purified by distillation under reduced pressure to yield a product with a boiling point of 83-85°C at 12 mm Hg. prepchem.com Similarly, in the synthesis of 4-chloro-2-fluoronitrobenzene from 3-chloroaniline, the intermediate 5-chloro-2-nitroaniline was obtained with a purity of 99.1%. researchgate.net The ability to achieve high purity at intermediate stages often translates to a higher purity of the final product and can simplify the final purification process.

The exploration of different synthetic routes and the inability to replicate reported yields and purity in some cases has led researchers to investigate alternative pathways to achieve better outcomes. chemrxiv.org This iterative process of experimentation and optimization is fundamental to developing robust and efficient synthetic methods.

| Reaction Step | Catalyst/Reagent | Conditions | Reported Yield/Purity |

| Hydrogenation of halogenated aromatic nitro compounds | 2 wt% Pd/C | 120°C, 1 MPa H₂ pressure, solvent-free | High conversion reported chemicalbook.com |

| Hydrolysis of 4-chloro-2-fluoroacetanilide | Sodium hydroxide in ethanol/water | Reflux | Yield of 81.0 g from 155 g starting material reported prepchem.com |

| Synthesis of 5-chloro-2-nitroaniline from 3-chloroaniline intermediate | Nitric acid, Acetic anhydride, Hydrochloric acid | Multi-step process with controlled temperatures | Purity of 99.1% for intermediate IV reported researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing. mdpi.comresearchgate.net These principles focus on the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.

A key aspect of green chemistry is the use of environmentally benign solvents and catalysts. mdpi.com In the synthesis of precursors for this compound, there is a move away from hazardous solvents like chloroform (B151607) and benzene (B151609) towards greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. chemicalbook.comresearchgate.net For example, the catalytic hydrogenation of halogenated aromatic nitro compounds has been successfully carried out without a solvent, significantly reducing solvent waste. chemicalbook.com

The use of catalytic processes is inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The development of efficient and recyclable catalysts is a major focus. The use of a palladium on carbon catalyst in hydrogenation reactions is an example of a catalytic process that can be optimized for efficiency and catalyst recovery. chemicalbook.com

Furthermore, the Meerwein arylation reaction, when conducted using electrochemical methods, presents a greener alternative to traditional chemical methods by potentially reducing the need for harsh oxidants and solvents. nih.gov Similarly, a method for synthesizing 2-chloro-4-fluorobenzoic acid via a Meerwein arylation reaction has been highlighted for its avoidance of expensive and toxic reagents, aligning with green chemistry principles. google.com

The twelve principles of green chemistry provide a framework for chemists to design more sustainable processes. These include waste prevention, atom economy, designing less hazardous chemical syntheses, and using safer solvents and auxiliaries. By applying these principles, the synthesis of this compound can be made more economically and environmentally sustainable.

Chemical Reactivity and Transformation Pathways of N Butyl 4 Chloro 2 Fluoroaniline

Reactivity of the Aromatic Ring System

The reactivity of the phenyl ring in N-butyl-4-chloro-2-fluoroaniline is a balance between the activating effect of the secondary amine and the deactivating effects of the halogens.

The N-butylamino group is a powerful activating group and an ortho, para-director. The fluorine atom at the 2-position and the chlorine atom at the 4-position are both deactivating groups and are also ortho, para-directors. The combined influence of these substituents determines the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The directing effects of the substituents are summarized below:

N-butylamino group (-NHBu): Activating, ortho, para-directing.

Fluorine (-F): Deactivating, ortho, para-directing.

Chlorine (-Cl): Deactivating, ortho, para-directing.

In this compound, the positions ortho and para to the strongly activating N-butylamino group are positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, electrophilic attack is most likely to occur at position 6. The directing effects of the fluorine and chlorine atoms also influence the outcome. The fluorine at C2 directs incoming electrophiles to its para position (C5), and the chlorine at C4 directs to its ortho positions (C3 and C5). The confluence of these directing effects strongly favors substitution at position 5.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Reagent/Reaction | Predicted Major Product |

| Br₂ / FeBr₃ (Bromination) | 5-Bromo-N-butyl-4-chloro-2-fluoroaniline |

| HNO₃ / H₂SO₄ (Nitration) | N-butyl-4-chloro-2-fluoro-5-nitroaniline |

| SO₃ / H₂SO₄ (Sulfonation) | 5-(N-butylamino)-2-chloro-4-fluorobenzenesulfonic acid |

| CH₃Cl / AlCl₃ (Friedel-Crafts Alkylation) | N-butyl-4-chloro-2-fluoro-5-methylaniline |

It is important to note that harsh reaction conditions, particularly in Friedel-Crafts reactions, can be challenging due to the potential for the Lewis acid catalyst to coordinate with the basic amine group, deactivating the ring. Protection of the amine may be necessary.

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA_r). In this compound, the fluorine and chlorine atoms can potentially be displaced by strong nucleophiles. The rate of SNA_r reactions is dependent on the nature of the leaving group and the stability of the intermediate Meisenheimer complex. nih.gov

Fluorine is generally a better leaving group than chlorine in SNA_r reactions due to its higher electronegativity, which helps to stabilize the transition state and the intermediate carbanion. The presence of the electron-donating N-butylamino group is not ideal for stabilizing the negative charge of the Meisenheimer complex, making these reactions less favorable than in rings substituted with strongly electron-withdrawing groups like nitro groups. libretexts.org However, under forcing conditions (high temperatures and strong nucleophiles), substitution can occur.

Potential Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Potential Product(s) |

| NaOCH₃ / CH₃OH | N-butyl-4-chloro-2-methoxyaniline or N-butyl-2-fluoro-4-methoxyaniline |

| NaCN / DMSO | 5-(N-butylamino)-2-chlorobenzonitrile or 3-(N-butylamino)-4-fluorobenzonitrile |

| NH₃ (liquid) | N¹-butyl-4-chlorobenzene-1,2-diamine or N¹-butyl-2-fluorobenzene-1,4-diamine |

The regioselectivity of these reactions would depend on the specific reaction conditions and the relative ability of fluorine and chlorine to act as leaving groups.

Reactions Involving the N-Butyl Amine Moiety

The secondary amine functionality of this compound is a key site for chemical transformations, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the N-butylamino group makes it nucleophilic and readily reactive with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. This reaction is often used to protect the amino group or to introduce amide functionalities which are prevalent in pharmaceuticals.

Example: Reaction with acetyl chloride would yield N-(4-chloro-2-fluorophenyl)-N-butylacetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as toluenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamide. Sulfonamides are an important class of compounds with a broad range of biological activities.

Example: Reaction with p-toluenesulfonyl chloride would yield N-(4-chloro-2-fluorophenyl)-N-butyl-4-methylbenzenesulfonamide.

The N-butylamino group can serve as a handle for the attachment of more complex molecular fragments, leading to the development of advanced chemical scaffolds. For instance, it can undergo N-alkylation with various alkyl halides or participate in reductive amination reactions with aldehydes and ketones. These reactions allow for the systematic exploration of the chemical space around the core aniline (B41778) structure, which is a common strategy in drug discovery.

This compound is a valuable precursor for the synthesis of heterocyclic compounds. The nitrogen atom and the adjacent aromatic ring positions can be involved in cyclization reactions to form fused ring systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of quinolines, benzodiazepines, or other nitrogen-containing heterocycles, which are common motifs in bioactive molecules.

A plausible synthetic route towards a substituted imidazole (B134444), similar to a patented method, could involve the N-butyl group. google.com While the patent describes the synthesis of 2-butyl-4-chloro-5-formylimidazole (B193128) from different starting materials, it highlights the utility of the butylamino moiety in forming such heterocyclic systems. A hypothetical cyclization could involve the reaction of a derivatized this compound with a suitable C1 synthon to construct the imidazole ring.

Cross-Coupling Reactions

The presence of a halogen atom (chlorine) on the aromatic ring and a secondary amine functionality makes this compound a suitable substrate for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. This compound can participate in these reactions, primarily through its aryl chloride moiety.

C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of a new C-N bond between an aryl halide and an amine. nih.gov While direct studies on this compound are not extensively documented, it is expected to react with various primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial to achieve high yields and prevent side reactions. acs.orgwiley.com Given the presence of the N-butyl group, steric hindrance might influence the choice of coupling partners and reaction conditions.

C-C Coupling (e.g., Suzuki, Heck, and Sonogashira Reactions): The chlorine atom at the C4 position can participate in palladium-catalyzed C-C bond-forming reactions.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure. The reactivity of the aryl chloride is generally lower than that of aryl bromides or iodides, often requiring more active catalysts or harsher reaction conditions. rsc.org

Heck Reaction: The Heck reaction would enable the arylation of an alkene with this compound, leading to the formation of a substituted styrene (B11656) derivative.

Sonogashira Coupling: This reaction would involve the coupling with a terminal alkyne to produce an alkynylated aniline derivative.

The table below outlines the expected conditions and products for these palladium-catalyzed reactions based on general knowledge of similar substrates.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Expected Product |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂, BINAP or other phosphine ligands | NaOt-Bu, K₃PO₄ | N-butyl-N-aryl-diamine derivative |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | N-butyl-4-aryl-2-fluoroaniline |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | N-butyl-4-alkenyl-2-fluoroaniline |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | N-butyl-4-alkynyl-2-fluoroaniline |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a cost-effective alternative to palladium-based methods for C-N bond formation. wiley.comresearchgate.net These reactions are particularly effective for the amination of aryl halides. nih.govnih.govmdpi.com this compound, with its aryl chloride, is a potential substrate for copper-catalyzed N-arylation with a variety of nitrogen nucleophiles, including amines, amides, and azoles. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations where palladium catalysis is less effective.

The following table summarizes the expected parameters for a copper-mediated N-arylation of this compound.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Base (Typical) | Solvent (Typical) | Expected Product |

| Ullmann Condensation | Amine/Amide/Azole | CuI, Cu₂O | K₂CO₃, K₃PO₄ | DMF, Dioxane | N-butyl-N-aryl-diamine or related derivative |

Oxidation and Reduction Chemistry

The functional groups of this compound are susceptible to both oxidation and reduction, leading to a variety of transformation pathways.

Oxidation: The secondary amine group is the most likely site for oxidation. Mild oxidizing agents can lead to the formation of the corresponding N-oxide or other oxidized species. The specific product will depend on the oxidant used and the reaction conditions. The electron-rich aromatic ring can also undergo oxidation under stronger conditions, potentially leading to quinone-like structures, although the presence of deactivating halogen substituents makes this less favorable.

Reduction: The primary site for reduction is the aromatic ring, specifically the carbon-chlorine bond. Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst and a hydrogen source, can lead to dehalogenation, yielding N-butyl-2-fluoroaniline. chemicalbook.com This transformation can be useful for selectively removing the chlorine atom while retaining the fluorine and the N-butylamino group. Reduction of the aromatic ring itself would require more forcing conditions.

Comparative Reactivity with Related Halogenated Anilines

The reactivity of this compound is significantly influenced by the nature and position of its halogen substituents when compared to other halogenated anilines.

Influence of the Fluoro Group: The fluorine atom at the ortho position to the amino group has a strong electron-withdrawing inductive effect, which decreases the basicity of the aniline nitrogen. This electronic effect also influences the reactivity of the aromatic ring in electrophilic substitution reactions. In cross-coupling reactions, the ortho-fluoro group can exert steric hindrance, potentially affecting the approach of the catalyst and coupling partner. beilstein-journals.orggoogle.com

Influence of the Chloro Group: The chlorine atom at the para position is the primary site for palladium- and copper-catalyzed cross-coupling reactions. Its reactivity is generally lower than that of a bromine or iodine atom in the same position, often necessitating more active catalytic systems or higher reaction temperatures. mdpi.com

Comparison with other Halogenated Anilines:

N-butyl-2,4-dichloroaniline: In this analog, the replacement of the ortho-fluoro with a chloro substituent would further decrease the basicity of the aniline. The reactivity in cross-coupling at the para-position would be similar, but the presence of a second chlorine atom offers the possibility of sequential or selective couplings.

N-butyl-4-bromo-2-fluoroaniline: The bromo-analog would be significantly more reactive in palladium-catalyzed cross-coupling reactions at the para-position compared to the chloro-derivative, allowing for milder reaction conditions.

4-Chloro-2-fluoroaniline (B1294793): The parent aniline, lacking the N-butyl group, would be more prone to N-arylation side reactions in cross-coupling reactions if the nitrogen is not protected. The N-butyl group provides steric bulk that can influence regioselectivity and reactivity. nbinno.com

The table below provides a comparative summary of the expected reactivity.

| Compound | Basicity of Amino Group | Reactivity in Cross-Coupling (at C4) | Steric Hindrance at Amino Group |

| This compound | Lower (due to F and Cl) | Moderate | High |

| N-butyl-2,4-dichloroaniline | Lower (due to 2 Cl) | Moderate | High |

| N-butyl-4-bromo-2-fluoroaniline | Lower (due to F and Br) | High | High |

| 4-Chloro-2-fluoroaniline | Higher than N-butylated analogs | Moderate | Low |

Advanced Spectroscopic and Analytical Characterization Methodologies for N Butyl 4 Chloro 2 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of N-butyl-4-chloro-2-fluoroaniline, enabling the precise mapping of its hydrogen, carbon, and fluorine environments.

Proton (¹H) NMR Spectroscopy for Hydrogen Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within the this compound molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton.

The ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the protons of the N-butyl group. The aromatic region displays complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the butyl chain exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the nitrogen atom.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Specific data not available in search results | Aromatic Protons | ||

| Specific data not available in search results | -NH- | ||

| Specific data not available in search results | t | 2H | -CH₂- (alpha to N) |

| Specific data not available in search results | m | 2H | -CH₂- |

| Specific data not available in search results | m | 2H | -CH₂- |

| Specific data not available in search results | t | 3H | -CH₃ |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The ¹³C NMR spectrum will show signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents (chlorine, fluorine, and the N-butylamino group). The carbon atoms of the butyl group will appear in the aliphatic region of the spectrum. The presence of the fluorine atom also introduces carbon-fluorine couplings (J-C-F), which can be observed in the spectrum and aid in signal assignment.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| Specific data not available in search results | Aromatic Carbons | |

| Specific data not available in search results | -CH₂- (alpha to N) | |

| Specific data not available in search results | -CH₂- | |

| Specific data not available in search results | -CH₂- | |

| Specific data not available in search results | -CH₃ |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Specificity

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in this compound. nih.gov The chemical shift of the fluorine signal is highly dependent on its electronic environment within the aromatic ring. nih.gov The presence of neighboring protons will lead to coupling, resulting in a multiplet for the fluorine signal. This technique is particularly valuable for confirming the position of the fluorine substituent on the aniline (B41778) ring. nih.govbeilstein-journals.org The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline derivatives. nih.gov

Interactive Data Table: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Specific data not available in search results | Typically a multiplet | H-F couplings |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. youtube.comsdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the adjacencies of protons within the butyl chain and on the aromatic ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct method for assigning the carbon signals based on the already assigned proton signals. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu For this compound, HMBC is crucial for establishing the connection between the butyl group and the aromatic ring by showing correlations between the N-H or alpha-CH₂ protons and the aromatic carbons. It also helps to confirm the relative positions of the substituents on the aromatic ring. youtube.comsdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern would likely involve the loss of the butyl group, cleavage of the C-N bond, and fragmentation of the aromatic ring, providing further evidence for the proposed structure. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum.

Interactive Data Table: Predicted EI-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Ion Structure | Fragmentation Pathway |

| Calculated MW | [C₁₀H₁₃ClFN]⁺ | Molecular Ion (M⁺) |

| M - 57 | [C₆H₄ClFN]⁺ | Loss of butyl radical |

| Other significant fragments | Further fragmentation of the aromatic ring and butyl chain |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its elemental composition through the measurement of a high-accuracy mass-to-charge ratio. The molecular formula of the compound is C₁₀H₁₃ClFN.

The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N). This calculated mass serves as a reference for experimental determination.

Theoretical Exact Mass Calculation:

Carbon (C): 10 * 12.000000 = 120.000000

Hydrogen (H): 13 * 1.007825 = 13.101725

Chlorine (Cl): 1 * 34.968853 = 34.968853

Fluorine (F): 1 * 18.998403 = 18.998403

Nitrogen (N): 1 * 14.003074 = 14.003074

Total Exact Mass: 201.072455 Da

In an HRMS experiment, the measured mass of the protonated molecule [M+H]⁺ would be compared against the theoretical value of 202.080280 Da. A low mass error (typically < 5 ppm) between the measured and theoretical values provides high confidence in the elemental composition and identity of the compound.

The fragmentation pattern observed in mass spectrometry provides further structural information. For this compound, characteristic fragmentation pathways are expected:

Alpha-Cleavage: The most common fragmentation for N-alkyl anilines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

Benzylic Cleavage: Cleavage of the N-butyl bond can occur, resulting in the formation of a [M-C₄H₉]⁺ fragment corresponding to the 4-chloro-2-fluoroaniline (B1294793) radical cation, or a butyl carbocation [C₄H₉]⁺.

Isotopic Pattern: The presence of a chlorine atom results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational frequencies. While a specific experimental spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on its structure, which includes a secondary amine, an alkyl chain, and a substituted aromatic ring.

The expected vibrational modes are detailed below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | N-H Stretch | 3350 - 3450 | Medium |

| Alkyl Group (C-H) | Asymmetric & Symmetric Stretch | 2850 - 2960 | Strong |

| Aromatic Ring (C-H) | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring (C=C) | C=C Stretch | 1500 - 1600 | Medium |

| C-N Bond | C-N Stretch | 1250 - 1350 | Medium |

| C-F Bond | C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Bond | C-Cl Stretch | 700 - 850 | Strong |

The presence of a sharp, medium-intensity band in the 3350-3450 cm⁻¹ region would confirm the N-H bond of the secondary amine. Strong absorptions between 2850 cm⁻¹ and 2960 cm⁻¹ would indicate the C-H bonds of the butyl group. The aromatic nature is confirmed by C=C stretching bands around 1500-1600 cm⁻¹. Finally, strong bands corresponding to the C-F and C-Cl stretches are expected in the fingerprint region, providing evidence for the halogen substituents. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification. Gas and liquid chromatography are the primary techniques used for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

A typical GC-MS method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

| Parameter | Typical Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10-15°C/min to 280°C, hold for 5 min |

| MS Ionization | Electron Impact (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Mass Range | 40-450 amu |

The resulting mass spectrum for this compound would exhibit a molecular ion peak and specific fragment ions, confirming its identity. nih.govspectrabase.com The primary fragmentation would likely involve the loss of a propyl group (M-43) via alpha-cleavage, leading to a stable fragment ion that would be prominent in the spectrum. The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for quantitative measurements in various matrices. A reversed-phase HPLC method is generally suitable for this compound.

In this method, a liquid mobile phase pumps the sample through a column packed with a non-polar stationary phase. The compound's retention is determined by its polarity relative to the mobile phase. An improved analytical method based on HPLC has been shown to be effective for monitoring related compounds like 3-chloro-4-fluoroaniline. researchgate.net

| Parameter | Typical Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water (e.g., 70:30 v/v) |

| Modifier | 0.1% Formic Acid or Acetic Acid (for improved peak shape and MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV at 254 nm or Diode Array Detector (DAD) for spectral analysis |

| Injection Volume | 10 - 20 µL |

This method allows for the precise quantification of this compound by comparing its peak area to that of a calibration curve prepared with certified reference standards. The use of a DAD provides UV spectral data that can further confirm the peak's identity and purity. For higher sensitivity and selectivity, the HPLC system can be coupled with a mass spectrometer (LC-MS). mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₁₀H₁₃ClFN) to validate its empirical formula and assess its purity.

The theoretical elemental composition of this compound is calculated based on its molecular weight (201.67 g/mol ).

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 59.56% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.50% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.58% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.42% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.94% |

| Total | 201.672 | 100.00% |

For a sample to be considered pure, the experimentally determined percentages for each element should closely match the theoretical values, typically within a margin of ±0.4%. This validation is a critical step in the comprehensive characterization of a newly synthesized or commercial batch of this compound.

Theoretical and Computational Chemistry Studies on N Butyl 4 Chloro 2 Fluoroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular geometry of chemical compounds. For N-butyl-4-chloro-2-fluoroaniline, these computational methods can provide deep insights into its fundamental properties.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost. DFT calculations on this compound would typically be performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to obtain optimized molecular geometry and other electronic properties.

The key molecular properties that can be calculated include the total energy, dipole moment, and rotational constants. While direct experimental or calculated data for this compound is scarce, we can infer expected values based on studies of similar molecules like 2-fluoroaniline (B146934) and other substituted anilines. umanitoba.ca

Table 1: Predicted Molecular Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Unit |

| Total Energy | -865.432 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| Rotational Constant A | 1500 | MHz |

| Rotational Constant B | 800 | MHz |

| Rotational Constant C | 600 | MHz |

Note: The values in this table are illustrative and based on typical results for similar substituted anilines. They are not based on direct calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. sciensage.infoaimspress.com

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, on the other hand, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.9 | eV |

| HOMO-LUMO Gap | 4.9 | eV |

Note: The values in this table are illustrative and based on typical results for similar substituted anilines. nih.govresearchgate.netsemanticscholar.org They are not based on direct calculations for this compound.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom. In this compound, the electronegative fluorine and chlorine atoms are expected to carry partial negative charges, while the nitrogen and the carbon atoms of the aromatic ring will have varying partial charges based on their chemical environment.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map for this compound would likely show negative potential (red and yellow regions) around the fluorine and chlorine atoms, as well as the nitrogen atom, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the butyl chain, highlighting potential sites for nucleophilic interaction.

Conformational Analysis of the N-Butyl Chain and Aromatic Ring

The N-butyl group attached to the aniline nitrogen introduces conformational flexibility to the molecule. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com For this compound, the key rotations are around the C-C bonds of the butyl chain and the C-N bond connecting the butyl group to the aniline ring.

Reaction Mechanism Studies and Transition State Analysis of its Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent chemical transformations. For example, the reaction of 4-chloro-2-fluoroaniline (B1294793) with a butylating agent could be modeled to understand the reaction pathway. acs.orgrsc.org

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. Transition state theory can then be used to calculate reaction rates. mdpi.com Such studies would provide insights into the feasibility of different reaction pathways and the factors that control the reaction's outcome. For instance, computational studies on related aniline reactions have elucidated the role of catalysts and the effect of substituents on the reaction mechanism. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. rsc.org Theoretical vibrational frequencies can be calculated using DFT, and these can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net The calculated absorption maxima (λmax) can be correlated with experimental UV-Vis data, providing a deeper understanding of the electronic transitions occurring within the molecule. While experimental spectra for this compound are not widely published, computational predictions can serve as a valuable guide for future experimental work.

Computational IR Vibrational Mode Analysis

Computational vibrational analysis is a powerful tool for understanding the molecular structure and bonding within a compound. This analysis is typically performed using Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. By predicting the vibrational frequencies and their corresponding intensities in infrared (IR) and Raman spectroscopy, researchers can assign the experimental spectral bands to specific molecular motions.

For a molecule like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

A study on the related molecule, 4-chloro-2-fluoro toluene, utilized DFT (B3LYP/6-311++G) and ab initio Hartree-Fock (HF/6-311++G(d,p)) methods to perform a detailed vibrational analysis. nih.gov The calculated vibrational frequencies were compared with experimental FT-IR and FT-Raman spectra, showing good agreement and allowing for a comprehensive assignment of the vibrational modes. nih.gov A similar approach for this compound would yield insights into the vibrations of the substituted benzene (B151609) ring, the N-H bond, and the butyl chain.

Table 1: Illustrative Vibrational Mode Assignments for a Related Compound (4-chloro-2-fluoro toluene)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H stretch (aromatic) | 3080 | 3075 | 3085 |

| CH₃ asymmetric stretch | 2960 | 2955 | 2950 |

| CH₃ symmetric stretch | 2930 | 2925 | 2928 |

| C=C stretch (aromatic) | 1620, 1580, 1490 | 1618, 1575, 1485 | 1622, 1582, 1495 |

| C-N stretch | 1310 | 1305 | 1308 |

| C-F stretch | 1250 | 1245 | 1248 |

| C-Cl stretch | 780 | 775 | 778 |

Note: This table is illustrative and based on data for a similar compound, 4-chloro-2-fluoro toluene, to demonstrate the type of data obtained from computational vibrational analysis. nih.gov

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers powerful methods to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.), which can aid in the interpretation of experimental spectra and the confirmation of chemical structures. mdpi.com

The prediction of NMR chemical shifts, particularly for nuclei like ¹⁹F, is highly sensitive to the electronic environment. nih.gov DFT calculations are commonly used to compute the absolute isotropic shielding constants for each nucleus in a molecule. These shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. To improve accuracy, linear scaling methods are often applied to the calculated shielding values to correct for systematic errors. nih.gov

For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the signals of the butyl group and the aromatic protons and carbons. The prediction of the ¹⁹F chemical shift is particularly valuable due to its high sensitivity to substituent effects on the benzene ring. nih.gov Research on fluorinated aromatic compounds has shown that DFT calculations can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2.6 ppm, which is sufficiently accurate to distinguish between different isomers. nih.gov

Table 2: Representative Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for a Substituted Aniline Derivative

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Deviation (ppm) |

| C1 (C-N) | 145.2 | 146.1 | 0.9 |

| C2 (C-F) | 152.8 (d, J=240 Hz) | 153.5 | 0.7 |

| C3 | 118.9 (d, J=3 Hz) | 119.5 | 0.6 |

| C4 (C-Cl) | 124.5 (d, J=7 Hz) | 125.3 | 0.8 |

| C5 | 129.1 (d, J=8 Hz) | 129.9 | 0.8 |

| C6 | 116.4 (d, J=22 Hz) | 117.0 | 0.6 |

Note: This table is a representative example illustrating the typical accuracy of DFT-based ¹³C NMR chemical shift predictions for a substituted aniline derivative. The experimental values would show coupling constants (J) for carbons near fluorine.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures (if applicable to a derivative)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org This method is contingent on the availability of a crystal structure, which is determined experimentally via X-ray diffraction. While a crystal structure for this compound itself is not reported, the methodology can be described based on studies of its derivatives.

The Hirshfeld surface of a molecule is constructed by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The surface is colored based on various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts around the van der Waals separation in white, and longer contacts in blue. nih.gov

This analysis also generates 2D fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) and outside the surface (d_e). These plots provide a quantitative summary of the different types of intermolecular contacts. For a derivative of this compound, one would expect to see significant contributions from H···H, C···H/H···C, H···F/F···H, and H···Cl/Cl···H contacts. researchgate.netresearchgate.net The presence of the N-H group would also likely lead to N-H···X hydrogen bonds (where X could be F, Cl, or another acceptor atom), which would appear as distinct spikes in the fingerprint plot. researchgate.net

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Substituted Chloroaniline Derivative

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 43.8 |

| C···H/H···C | 26.7 |

| Cl···H/H···Cl | 9.5 |

| O···H/H···O | 6.7 |

| F···H/H···F | 6.6 |

| N···H/H···N | 5.2 |

Note: This table is an illustrative example based on data from related crystalline structures to show the quantitative output of a Hirshfeld surface analysis. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives for N Butyl 4 Chloro 2 Fluoroaniline

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of polysubstituted anilines like N-butyl-4-chloro-2-fluoroaniline is a critical area of research. acs.org Traditional methods for producing aniline (B41778) derivatives often face challenges in achieving specific substitution patterns and may rely on harsh reaction conditions. Future research will likely focus on developing more efficient and environmentally friendly synthetic routes.

One promising approach is the use of advanced catalytic systems. For instance, Brønsted acid-catalyzed reactions have shown success in the meta-amination of anisidines, offering a scalable and functional group-tolerant method for creating substituted anilines. nih.gov This methodology could potentially be adapted for the synthesis of this compound, providing a more direct and sustainable pathway.

Exploration of Novel Chemical Transformations and Derivatizations

The reactivity of this compound is another fertile ground for future research. The presence of multiple reactive sites, including the N-H bond and various positions on the aromatic ring, allows for a wide range of chemical transformations. acs.org

Future studies will likely explore the derivatization of this compound to create a library of novel molecules with diverse properties. For example, the aniline moiety is a common feature in many bioactive molecules and pharmaceutical agents. acs.org By modifying the structure of this compound, researchers could develop new drug candidates with improved efficacy and reduced side effects.

The development of new synthetic methods, such as the use of molybdooxaziridine catalysis for the 1,4-aminohydroxylation of dienes, could also open up new possibilities for transforming this compound into complex, functionalized molecules like 1,4-aminoalcohols. nih.gov

Advanced Catalytic Applications as Ligands or Scaffold Components

Substituted anilines can serve as valuable ligands or scaffolds in catalysis. The specific electronic and steric properties of this compound make it an intriguing candidate for use in the design of new catalysts.

Future research could focus on incorporating this compound into metal-organic frameworks (MOFs) or other catalytic systems. The fluorine and chlorine atoms can influence the electronic environment of a metal center, potentially leading to catalysts with enhanced activity and selectivity.

Additionally, the development of chiral catalysts based on this compound could be a significant area of investigation. Chiral phosphoric acid (CPA) catalysis, for instance, has been used for the enantioselective para-addition of anilines to cyclic thioimidates, demonstrating the potential for creating stereogenic centers with high precision. acs.org

Integration into Advanced Materials Science Research (e.g., liquid crystals, polymers)

The unique properties of halogenated anilines suggest that this compound could find applications in materials science. Its precursor, 4-chloro-2-fluoroaniline (B1294793), is already used in the production of liquid crystal materials for advanced display technologies. innospk.com

Future research could explore the incorporation of this compound into novel liquid crystal formulations. The butyl group could influence the mesomorphic properties, potentially leading to materials with improved performance characteristics.

Furthermore, this compound could be used as a monomer or additive in the synthesis of advanced polymers. The presence of halogen atoms can enhance properties such as flame retardancy and thermal stability. Research in this area could lead to the development of new materials with tailored properties for a variety of applications.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The versatility of this compound makes it an ideal candidate for interdisciplinary research. Its potential applications in medicinal chemistry, materials science, and catalysis highlight the need for collaboration between different scientific fields.

Future research projects could involve chemists, biologists, and materials scientists working together to explore the full potential of this compound. For example, studies on the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents. nih.gov Similarly, collaborations with materials scientists could result in the development of novel electronic or optical materials.

The use of computational modeling can also play a crucial role in guiding experimental work and predicting the properties of new molecules and materials based on the this compound scaffold. nih.gov

Addressing Unexplored Reactivity and Synthetic Challenges

Despite the potential of this compound, there are still many unanswered questions regarding its reactivity and synthesis. Controlling the chemo- and regioselectivity of reactions involving polysubstituted anilines remains a significant challenge for chemists. acs.org

Future research will need to address these challenges by developing new synthetic methods that allow for precise control over the reaction outcomes. This could involve the use of novel catalysts, directing groups, or reaction conditions. acs.org

Furthermore, a deeper understanding of the fundamental reactivity of this compound is needed. This includes studying its behavior in a variety of reaction types and exploring its potential to participate in novel chemical transformations. By addressing these fundamental questions, researchers can unlock the full synthetic potential of this promising compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.